molecular formula C37H45ClN14O4S B12735277 7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride CAS No. 85305-12-0

7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride

Cat. No.: B12735277
CAS No.: 85305-12-0
M. Wt: 817.4 g/mol
InChI Key: NMUDNLQHEWLJAH-UHFFFAOYSA-N
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Description

7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and aromatic rings, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the triazine core, followed by the introduction of piperazine and naphthalene sulfonic acid groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating enzyme activities and protein interactions.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical modifications allows for the design of drugs with specific targets and improved efficacy.

Industry

In the industrial sector, this compound can be used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, plastics, and coatings.

Mechanism of Action

The mechanism of action of 7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid
  • 4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazine

Uniqueness

The uniqueness of 7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride lies in its combination of functional groups and aromatic rings. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

85305-12-0

Molecular Formula

C37H45ClN14O4S

Molecular Weight

817.4 g/mol

IUPAC Name

7-[[4,6-bis[4-(2-aminoethyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid;hydrochloride

InChI

InChI=1S/C37H44N14O4S.ClH/c38-12-14-48-16-20-50(21-17-48)36-41-35(42-37(43-36)51-22-18-49(15-13-39)19-23-51)40-30-10-11-31-26(24-30)25-32(56(53,54)55)33(34(31)52)47-46-29-8-6-28(7-9-29)45-44-27-4-2-1-3-5-27;/h1-11,24-25,52H,12-23,38-39H2,(H,53,54,55)(H,40,41,42,43);1H

InChI Key

NMUDNLQHEWLJAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC=C(C=C5)N=NC6=CC=CC=C6)S(=O)(=O)O)N7CCN(CC7)CCN.Cl

Origin of Product

United States

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